Bekanamycin Sulfate is the sulfate salt form of kanamycin B, a minor component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.
Bekanamycin sulfate
CAS No.: 29701-07-3
Cat. No.: VC21342926
Molecular Formula: C18H39N5O14S
Molecular Weight: 581.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 29701-07-3 |
---|---|
Molecular Formula | C18H39N5O14S |
Molecular Weight | 581.6 g/mol |
IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |
Standard InChI | InChI=1S/C18H37N5O10.H2O4S/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18;1-5(2,3)4/h4-18,24-29H,1-3,19-23H2;(H2,1,2,3,4)/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+;/m0./s1 |
Standard InChI Key | YGTPKDKJVZOVCO-KELBJJLKSA-N |
Isomeric SMILES | C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.OS(=O)(=O)O |
SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O |
Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O |
Appearance | White to Off-White Solid |
Melting Point | >217°C |
Chemical Properties
Molecular Structure
Bekanamycin sulfate possesses a complex molecular structure typical of aminoglycoside antibiotics. Its IUPAC name is (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid . This lengthy and detailed name reflects the compound's intricate stereochemistry and numerous functional groups that contribute to its biological activity.
The molecular formula of bekanamycin sulfate is C18H39N5O14S, indicating the presence of multiple nitrogen atoms (characteristic of amino groups), numerous oxygen atoms (representing hydroxyl groups and glycosidic linkages), and the incorporation of sulfur from the sulfate portion of the salt .
Physical Properties
Bekanamycin sulfate exhibits physical properties that are important for its pharmaceutical applications and research use. The following table outlines its key physical characteristics:
Property | Value |
---|---|
Molecular Weight | 581.6 g/mol |
Appearance | White to off-white solid |
Solubility | Water-soluble |
CAS Number | 29701-07-3 |
Creation Date | 2005-06-24 |
Modification Date | 2025-03-08 |
The molecular weight of 581.6 g/mol is computed using PubChem 2.2, reflecting the combined mass of the kanamycin B molecule and its sulfate counterpart .
Synonyms and Identifiers
Bekanamycin sulfate is known by several synonyms and identifiers in scientific literature and pharmaceutical databases. These alternative names facilitate its identification across different reference systems:
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Bekanamycin sulfate
-
Kanamycin B sulfate
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Kanendomycin
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Bekanamycin sulfate [JAN]
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29701-07-3 (CAS number)
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Stereocidin
-
Kanendos
The compound is also identified in various chemical databases with specific identifiers, including PubChem CID 636396 and CHEBI:31255 .
Pharmacological Properties
Classification
Bekanamycin sulfate is classified as an aminoglycoside antibiotic, specifically belonging to the aminoglycoside sulfate salt category. Within the Medical Subject Headings (MeSH) pharmacological classification system, it falls under "Anti-Bacterial Agents," defined as substances that inhibit the growth or reproduction of bacteria . This classification aligns with its clinical utility and mechanism of action.
Mechanism of Action
As an aminoglycoside antibiotic, bekanamycin sulfate primarily works by binding to the 30S ribosomal subunit of susceptible bacteria. This interaction leads to misreading of the genetic code and inhibition of translocation during protein synthesis. The disruption of bacterial protein synthesis ultimately results in cell death, explaining the bactericidal nature of aminoglycosides.
The multiple amino groups in bekanamycin become positively charged in physiological conditions, allowing them to bind to negatively charged sites in bacterial ribosomes and cell membranes. This electrostatic interaction constitutes an essential aspect of its antimicrobial mechanism.
Composition and Counter Ion Analysis
Sulfate Counter Ion Content
The sulfate component in bekanamycin sulfate serves as a counter ion that enhances the solubility, stability, and bioavailability of the parent compound. Analysis of the stoichiometric relationship between bekanamycin (kanamycin B) free base and sulfate reveals significant insights into the compound's structure.
According to experimental determinations, kanamycin B (bekanamycin) sulfate contains two moles of sulfate per mole of the aminoglycoside free base . This stoichiometry is essential for establishing the accurate molecular mass of the compound and ensuring proper formulation in pharmaceutical applications.
Quantitative analysis of the sulfate content in bekanamycin sulfate yields the following results:
Parameter | Value |
---|---|
Theoretical Sulfate Content | 28.2% |
Experimental Sulfate Content | 24.8% |
Absolute Difference | 3.4% |
The experimental determination of sulfate content was performed using ion chromatography with suppressed conductivity detection, providing a reliable measurement of the counter ion concentration .
Impurity | Concentration |
---|---|
Chloride | 0.065% |
This low level of chloride impurity is consistent with pharmaceutical-grade standards and reflects the purification processes employed during the manufacturing of bekanamycin sulfate . The presence of minute amounts of chloride could originate from various sources, including raw materials, intermediates, or synthetic pathways used in production.
Research and Clinical Applications
Therapeutic Uses
Bekanamycin sulfate, like other aminoglycoside antibiotics, has been employed in clinical settings to treat various bacterial infections. Its spectrum of activity makes it particularly useful against gram-negative bacterial infections, including those caused by Escherichia coli, Klebsiella, and Pseudomonas species.
Research Significance
In research contexts, bekanamycin sulfate serves as an important reference compound for studying aminoglycoside antibiotics. Its well-defined chemical structure and properties make it valuable for comparative studies, structure-activity relationship investigations, and the development of novel antimicrobial agents.
The compound's availability as a reference standard in pharmacopeias, including the European Pharmacopoeia, underscores its significance in quality control and standardization processes in pharmaceutical research and development .
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